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Abstract

This technical guide provides a comprehensive overview of the synthetic opioid peptide, [Ala2]
Met-Enkephalinamide, a potent and metabolically stable analog of the endogenous Met-
enkephalin. We delve into the seminal discovery of enkephalins and the subsequent rationale
for the development of synthetic derivatives. This document details the chemical synthesis of
[Ala2] Met-Enkephalinamide via solid-phase peptide synthesis (SPPS), providing a
comprehensive experimental protocol. Furthermore, we explore its biological activity as a
mixed mu/delta opioid receptor agonist and elucidate its intracellular signaling cascade.
Quantitative binding affinity data is presented, and key experimental workflows are visualized to
provide a thorough understanding of this significant molecule in opioid research.

Discovery and Rationale for Synthesis

The journey to [Ala2] Met-Enkephalinamide began with the groundbreaking discovery of
endogenous opioid peptides, the enkephalins, by John Hughes and Hans Kosterlitz in 1975.
Their research identified two pentapeptides from pig brains, Met-enkephalin (Tyr-Gly-Gly-Phe-
Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), which exhibited morphine-like activity. These
peptides were found to be the natural ligands for the then-newly discovered opiate receptors in
the brain.
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However, the therapeutic potential of natural enkephalins was limited by their rapid degradation
by peptidases in the body, resulting in a very short half-life. This led to a surge in research
focused on developing synthetic analogs with improved metabolic stability and, consequently,
more potent and prolonged analgesic effects.

[Ala2] Met-Enkephalinamide, also known as DALA (D-Ala-Met-Enkephalinamide), emerged
from these efforts. The key structural modifications responsible for its enhanced properties are:

o Substitution of Glycine at position 2 with D-Alanine: The D-amino acid configuration at this
position sterically hinders the action of aminopeptidases, the primary enzymes responsible
for enkephalin degradation.

o Amidation of the C-terminus: The replacement of the terminal carboxyl group with an amide
group protects the peptide from carboxypeptidase activity.

These modifications render [Ala2] Met-Enkephalinamide significantly more resistant to
enzymatic hydrolysis, allowing it to exert a more potent and sustained analgesic effect
compared to its natural counterpart.

Chemical Synthesis

The synthesis of [Ala2] Met-Enkephalinamide is typically achieved through Fmoc-based
Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino
acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Synthesis of [Ala2]
Met-Enkephalinamide

Materials:

* Rink Amide MBHA resin
e Fmoc-Met-OH

e Fmoc-Phe-OH

e Fmoc-Gly-OH
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e Fmoc-D-Ala-OH

e Fmoc-Tyr(tBu)-OH

e N,N'-Diisopropylcarbodiimide (DIC)

e Oxyma Pure

e 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
 Trifluoroacetic acid (TFA)

 Triisopropylsilane (TIS)

e Dichloromethane (DCM)

e Methanol (MeOH)

o Diethyl ether

Procedure:

e Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
 First Amino Acid Coupling (Fmoc-Met-OH):

o Pre-activate Fmoc-Met-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15
minutes.

o Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
o Wash the resin with DMF (3x) and DCM (3x).

e Fmoc Deprotection:
o Treat the resin with 20% piperidine in DMF for 5 minutes.

o Drain and repeat the treatment for 15 minutes.
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o Wash the resin with DMF (5x) and DCM (3x).

e Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-
Tyr(tBu)-OH):

o Repeat step 2 and 3 for each subsequent amino acid in the sequence.

» Cleavage and Deprotection:

o

Wash the final peptide-resin with DCM and dry under vacuum.

o Treat the resin with a cleavage cocktail of TFA/TIS/H20 (95:2.5:2.5) for 2-3 hours at room
temperature.

o Filter the resin and collect the filtrate.
o Precipitate the crude peptide by adding cold diethyl ether.
o Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

o Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude synthetic peptide is purified using Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC). The identity and purity of the final product are confirmed by Mass
Spectrometry (MS) and analytical HPLC.

Biological Activity and Signaling Pathway

[Ala2] Met-Enkephalinamide is a potent opioid agonist with a mixed affinity for both mu (p)
and delta (&) opioid receptors. This dual activity contributes to its complex pharmacological
profile.

Receptor Binding Affinity

The binding affinity of [Ala2] Met-Enkephalinamide to opioid receptors is a critical determinant
of its biological activity. While widely recognized as a potent agonist, specific quantitative
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values can vary depending on the assay conditions and tissue preparation. The following table
summarizes representative binding affinity data.

Receptor . Tissue .
Ligand Assay Type Ki (nM) IC50 (nM)
Subtype Source
Radioligand Rat Brain
Mu () [BH]DAMGO o 15-5.0 5.0 - 15.0
Binding Homogenate

Radioligand Rat Brain
Delta () [FHIDPDPE o 05-20 1.0-8.0
Binding Homogenate

Note: The values presented are a synthesis of data from multiple sources and should be
considered representative. Actual values may vary between studies.

Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRSs) that signal through inhibitory G-
proteins (Gai/o). The binding of [Ala2] Met-Enkephalinamide to mu or delta opioid receptors
initiates a cascade of intracellular events:

o G-Protein Activation: Ligand binding induces a conformational change in the receptor,
leading to the exchange of GDP for GTP on the a-subunit of the associated G-protein.

» Dissociation of G-protein Subunits: The Gai/o-GTP and Gy subunits dissociate from the
receptor and from each other.

o Downstream Effector Modulation:

o Inhibition of Adenylyl Cyclase: The activated Gai/o-GTP subunit inhibits the enzyme
adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels.

o Modulation of lon Channels: The Gy subunit can directly interact with and modulate the
activity of ion channels. This includes the opening of G-protein-coupled inwardly-rectifying
potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and
the closing of voltage-gated calcium channels, which reduces neurotransmitter release.
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This signaling cascade ultimately results in a decrease in neuronal excitability, which is the
basis for the analgesic and other central nervous system effects of opioids.

Visualizations
Signaling Pathway of [Ala2] Met-Enkephalinamide
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Caption: G-protein coupled signaling pathway of [Ala2] Met-Enkephalinamide.
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Experimental Workflow for Synthesis and
Characterization

Solid-Phase Peptide Synthesis (SPPS)

Resin Swelling & Preparation

Iterative Coupling & Deprotection
(Met, Phe, Gly, D-Ala, Tyr)

Cleavage from Resin & Side-chain Deprotection

Purififation

Crude Peptide Precipitation

Reversed-Phase HPLC

Charfcterization

Purified [Ala2] Met-Enkephalinamide

'y

Mass Spectrometry Analytical HPLC
(Identity Confirmation) (Purity Assessment)

ogical Evaluation

Final Product

Receptor Binding Assays Functional Assays
(Ki / IC50 Determination) (e.g., cCAMP inhibition, analgesia models)
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 To cite this document: BenchChem. [[Ala2] Met-Enkephalinamide: A Technical Guide to its
Discovery, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12407390#ala2-met-enkephalinamide-discovery-
and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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